1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif where a chroman ring is fused to a piperidine ring through a spiro carbon. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the reaction of chroman derivatives with piperidine derivatives under specific conditions. One common method involves the use of a Knoevenagel condensation reaction followed by cyclization . The reaction conditions often require the presence of a base such as pyridine and heating to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or activating their functions . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains an indole ring fused to a spirocyclic structure.
Spirooxindole: Contains an oxindole ring fused to a spirocyclic structure.
Spirobenzofuran: Contains a benzofuran ring fused to a spirocyclic structure.
Uniqueness
1’-(2-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman ring and a piperidine ring, which imparts distinct chemical and biological properties. Its spirocyclic structure provides rigidity and three-dimensionality, enhancing its potential interactions with biological targets .
Properties
IUPAC Name |
1'-(2-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-18(17-8-4-3-5-9-17)22(26)24-14-12-23(13-15-24)16-20(25)19-10-6-7-11-21(19)27-23/h3-11,18H,2,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZVBWRCIYWQOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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